N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a benzamide structure. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Related compounds such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been used extensively in promoting organic transformations .
Mode of Action
Related compounds have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Related compounds have been found to play a very important role in the development of h-bond organocatalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylaniline in the presence of a base such as triethylamine to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents like dichloromethane and catalysts such as N,N-dimethylformamide can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho to the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of arylaminothiocarbonylpyridinium salts.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Employed in fragment-based covalent ligand discovery.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide is unique due to its specific combination of trifluoromethyl groups and benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO/c1-9-3-2-4-10(5-9)14(24)23-13-7-11(15(17,18)19)6-12(8-13)16(20,21)22/h2-8H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCPTPWAXHYTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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